molecular formula C9H16N4O5S B14224869 Glycylglycyl-L-cysteinylglycine CAS No. 583819-52-7

Glycylglycyl-L-cysteinylglycine

Cat. No.: B14224869
CAS No.: 583819-52-7
M. Wt: 292.31 g/mol
InChI Key: LKYOFSBEDUHIQL-YFKPBYRVSA-N
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Description

Glycylglycyl-L-cysteinylglycine is a tripeptide composed of glycine, glycine, and L-cysteine. This compound is a derivative of glutathione, which is a crucial antioxidant in cellular processes. This compound plays a significant role in various biochemical pathways, particularly in redox reactions and detoxification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycylglycyl-L-cysteinylglycine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the activation of carboxyl groups and the subsequent formation of peptide bonds. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents like HOBt or HOAt. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often employs recombinant DNA technology. Microbial fermentation using genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae can produce the tripeptide in large quantities. The fermentation process is optimized to enhance yield and purity, followed by purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Glycylglycyl-L-cysteinylglycine undergoes various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

Glycylglycyl-L-cysteinylglycine has diverse applications in scientific research:

Mechanism of Action

Glycylglycyl-L-cysteinylglycine exerts its effects primarily through its thiol group, which participates in redox reactions. It acts as an electron donor, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The compound also modulates the activity of various enzymes involved in detoxification and cellular signaling pathways .

Comparison with Similar Compounds

    Glutathione (γ-L-glutamyl-L-cysteinylglycine): A tripeptide with a similar structure but includes glutamate instead of glycine.

    L-cysteinylglycine: A dipeptide consisting of L-cysteine and glycine.

Uniqueness: Glycylglycyl-L-cysteinylglycine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Unlike glutathione, it does not contain glutamate, which affects its reactivity and function in biological systems .

Q & A

Q. What are the validated methods for synthesizing and characterizing Glycylglycyl-L-cysteinylglycine in laboratory settings?

Basic Research Focus
this compound, a tripeptide, requires precise synthesis protocols. Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry for stepwise elongation. Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) is critical, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid. Characterization involves:

  • Mass spectrometry (MS) for molecular weight verification (e.g., MALDI-TOF or ESI-MS) .
  • Amino acid analysis after acid hydrolysis to confirm residue composition .
  • N-terminal sequencing (Edman degradation) to validate peptide sequence integrity .

Key Considerations : Ensure purity >95% via analytical HPLC and validate absence of truncation products.

Q. How can researchers resolve contradictions in reported biological distributions of this compound across species?

Advanced Research Focus
Discrepancies in ecological distribution (e.g., presence in wheat germ and E. coli but absence in yeast ) necessitate methodological scrutiny:

  • Sample Preparation : Optimize extraction buffers (e.g., inclusion of protease inhibitors to prevent degradation).
  • Detection Sensitivity : Use LC-MS/MS with multiple reaction monitoring (MRM) for trace-level quantification.
  • Species-Specific Metabolism : Compare enzymatic pathways (e.g., glutathione metabolism) across organisms to identify biosynthetic limitations.

Example Workflow : Validate detection in murine tissue using isotopic labeling and cross-reference with negative controls (e.g., yeast lysates) .

Q. What experimental strategies are recommended for studying the redox activity of this compound’s cysteine residue?

Advanced Research Focus
The cysteine residue’s thiol group is redox-active, requiring controlled conditions:

  • Thiol Quantification : Use Ellman’s reagent (DTNB) to measure free thiol content under argon to prevent oxidation .
  • Redox Titration : Monitor disulfide bridge formation via circular dichroism (CD) spectroscopy or Raman imaging.
  • Functional Assays : Couple with glutathione reductase activity assays to assess redox cycling efficiency .

Pitfalls : Avoid metal ion contamination (e.g., Fe³⁺) that may catalyze non-specific oxidation.

Q. How should researchers design studies to investigate this compound’s role in enzymatic pathways?

Basic Research Focus

  • Hypothesis-Driven Approach : Start with in silico docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like γ-glutamyltransferase .
  • Enzymatic Assays : Use kinetic studies (e.g., Michaelis-Menten plots) to measure substrate specificity and inhibition constants (Kᵢ).
  • Knockout Models : Employ CRISPR/Cas9 in model organisms (e.g., E. coli) to observe phenotypic changes under this compound depletion .

Data Validation : Replicate assays in triplicate and include positive/negative controls (e.g., glutathione as a comparator).

Q. What statistical methods are appropriate for analyzing structural dynamics data of this compound?

Advanced Research Focus
For NMR or MD simulation datasets:

  • Principal Component Analysis (PCA) : Identify dominant conformational states from trajectory data.
  • Cluster Analysis : Group similar structures using algorithms like k-means or hierarchical clustering.
  • Bayesian Inference : Model uncertainty in hydrogen-bonding networks or solvent accessibility .

Reporting Standards : Adhere to FAIR data principles; deposit raw data in repositories like Zenodo or Protein Data Bank (PDB) .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Basic Research Focus

  • Protocol Standardization : Document SPPS parameters (e.g., coupling time, resin type) and share via platforms like protocols.io .
  • Interlab Validation : Collaborate with external labs to replicate synthesis and characterization steps .
  • Supplementary Data : Provide detailed chromatograms, MS spectra, and NMR assignments in open-access formats .

Ethical Note : Disclose all modifications to published methods and cite original sources to avoid redundancy .

Q. What advanced techniques are used to study this compound’s interactions with metal ions?

Advanced Research Focus

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and stoichiometry for metal complexes (e.g., Zn²⁺, Cu²⁺).
  • X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry at cysteine’s sulfur atom.
  • Computational Modeling : Combine DFT calculations (e.g., Gaussian software) with experimental data to predict chelation sites .

Safety : Handle toxic metal salts in fume hoods with appropriate PPE .

Q. How should contradictory spectral data (e.g., NMR vs. CD) for this compound be reconciled?

Advanced Research Focus

  • Multi-Technique Correlation : Overlay NMR chemical shifts with CD ellipticity to identify pH- or solvent-dependent conformational changes.
  • Error Analysis : Calculate confidence intervals for peak assignments (NMR) and compare with CD signal-to-noise ratios.
  • Machine Learning : Train models on historical peptide data to predict structural motifs from conflicting datasets .

Best Practice : Publish raw spectra and analysis scripts to enable peer validation .

Properties

CAS No.

583819-52-7

Molecular Formula

C9H16N4O5S

Molecular Weight

292.31 g/mol

IUPAC Name

2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C9H16N4O5S/c10-1-6(14)11-2-7(15)13-5(4-19)9(18)12-3-8(16)17/h5,19H,1-4,10H2,(H,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1

InChI Key

LKYOFSBEDUHIQL-YFKPBYRVSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)S

Canonical SMILES

C(C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)S

Origin of Product

United States

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